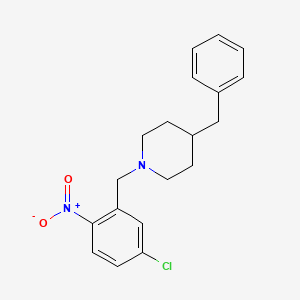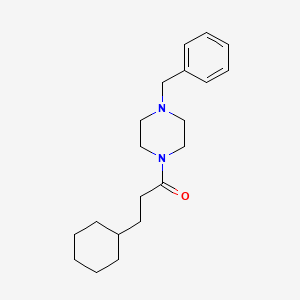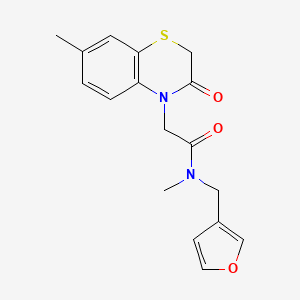![molecular formula C20H20N4O2S B5678124 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5678124.png)
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a complex organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenylpiperazine with a suitable keto ester, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
化学反应分析
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
相似化合物的比较
Similar Compounds
4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Known for its analgesic and anti-inflammatory properties.
Zardaverine: An anti-platelet agent with a similar pyridazinone core.
Emorfazone: An anti-inflammatory agent used in the treatment of pain and inflammation.
Uniqueness
2-[2-oxo-2-(4-phenylpiperazino)ethyl]-6-(2-thienyl)-3(2H)-pyridazinone stands out due to its unique combination of a pyridazinone core with a phenylpiperazine and thienyl group. This structural arrangement imparts distinct biological activities and potential therapeutic applications that differentiate it from other pyridazinone derivatives .
属性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-19-9-8-17(18-7-4-14-27-18)21-24(19)15-20(26)23-12-10-22(11-13-23)16-5-2-1-3-6-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOSKYSUZBTOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-8-[N-(4-fluorobenzyl)-N-methylglycyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5678043.png)
![6-(5-methyl-2-thienyl)-2-(2-oxa-7-azaspiro[4.5]dec-7-yl)nicotinic acid](/img/structure/B5678045.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B5678051.png)
![N-methyl-3-[(tetrahydrofuran-3-ylamino)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5678053.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylnicotinamide](/img/structure/B5678074.png)
![(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B5678076.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5678092.png)

![3-{1,3-dioxo-5-[(2-thienylcarbonyl)amino]-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5678103.png)
![N-(1-methyl-1H-pyrazol-3-yl)-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5678107.png)
![2-hydrazino-3,6,6-trimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5678108.png)

![[(4,6,7-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5678116.png)
